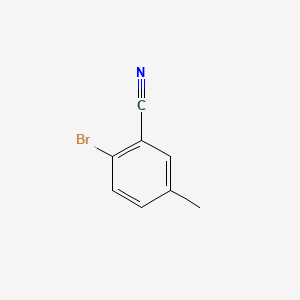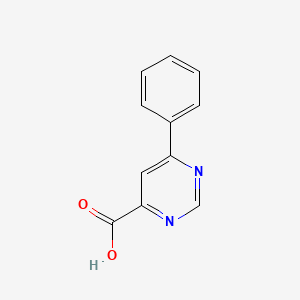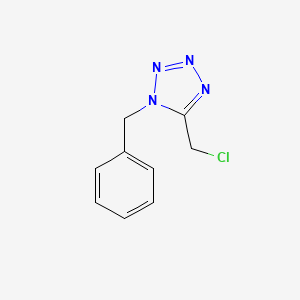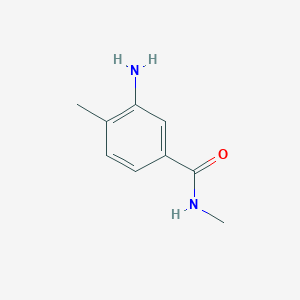
5-Aminopyrazin-2-carboxamid
Übersicht
Beschreibung
5-Aminopyrazine-2-carboxamide is a chemical compound that has been the subject of various studies due to its potential biological activities. It serves as a scaffold for the development of pharmaceutical agents targeting a range of diseases. The compound's derivatives have shown remarkable antiavian influenza virus activity , and have been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum . Additionally, N-substituted derivatives of this compound have demonstrated antimycobacterial properties , and some have been evaluated for anti-infective properties, although with varying degrees of success .
Synthesis Analysis
The synthesis of 5-Aminopyrazine-2-carboxamide derivatives involves various routes. One study describes a new route to synthesize benzamide-based 5-aminopyrazoles, which are then used to create fused heterocycles with significant antiviral activities . Another approach involves the use of 5-Aminopyrazine-4-carboxamide as an alternative scaffold to create selective inhibitors for certain kinases . The synthesis of related compounds, such as N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, involves nucleophilic substitution with various non-aromatic amines . Additionally, a novel improved synthesis of 3-aminopyrazine-2-carboxylic acid, which is structurally related to 5-Aminopyrazine-2-carboxamide, has been reported, starting from pyrazine-2,3-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-Aminopyrazine-2-carboxamide and its derivatives is characterized using various analytical techniques. Mass spectroscopy, 1H NMR, IR spectroscopy, and X-ray analysis are commonly employed to confirm the structures of newly synthesized compounds . These techniques ensure the correct identification of the target compound and its derivatives, which is crucial for subsequent biological testing.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Aminopyrazine-2-carboxamide derivatives are diverse and include reactions such as alkylation with alkyl halides, reaction with hydrazine, and nucleophilic substitution . These reactions are carefully designed to introduce specific functional groups that confer the desired biological activity to the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Aminopyrazine-2-carboxamide derivatives, such as lipophilicity, are important for their biological activity and are often calculated or measured during the characterization process . These properties can influence the compound's solubility, stability, and ability to interact with biological targets. Understanding these properties is essential for the rational design of new drugs based on the 5-Aminopyrazine-2-carboxamide scaffold.
Wissenschaftliche Forschungsanwendungen
Antimykobakterielle Aktivität
5-Aminopyrazin-2-carboxamid-Derivate haben vielversprechende Ergebnisse als Antimykobakterielle Mittel gezeigt. Diese Verbindungen wurden gegen verschiedene Stämme von Mykobakterien getestet, darunter multiresistente Stämme von Mycobacterium tuberculosis. Die aktivsten Verbindungen waren 4’-substituierte 3-(Benzamido)pyrazin-2-carboxamide, die minimale Hemmkonzentrationen (MHK) im Bereich von 1,95 bis 31,25 µg/mL aufwiesen . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Tuberkulose hin, insbesondere in Fällen, in denen herkömmliche Medikamente unwirksam sind.
Antibakterielle und Antimykotische Eigenschaften
Während der Fokus dieser Derivate in erster Linie auf Tuberkulose lag, haben einige Studien auch über ihre antibakteriellen und antimykotischen Eigenschaften berichtet. Eine kleine Anzahl von Substanzen mit alicyclischen Seitenketten zeigte eine Aktivität gegen Pilze, die vergleichbar oder höher war als bei Standardbehandlungen. Die biologische Wirksamkeit dieser Verbindungen nahm mit zunehmender Lipophilie zu, was auf ein Potenzial für die Entwicklung neuer Antimykotika hindeutet .
Hemmung des Photosynthetischen Elektronentransports
Mehrere Derivate von this compound wurden als Inhibitoren des photosynthetischen Elektronentransports (PET) in Spinatchloroplasten identifiziert. Die inhibitorische Aktivität variierte deutlich, wobei IC50-Werte im Bereich von 14,3 bis 1590,0 µmol/L lagen. Diese Aktivität ist nicht nur mit der Lipophilie der Verbindungen verbunden, sondern auch mit dem Vorhandensein eines sekundären Aminfragments, das an den Pyrazinring gebunden ist . Dies deutet auf eine potenzielle Anwendung in der landwirtschaftlichen Forschung hin, insbesondere bei der Untersuchung von Herbiziden.
Bestimmung der Lipophilie
Die Untersuchung von this compound-Derivaten umfasst Experimente zur Bestimmung ihrer Lipophilie. Das Verständnis der Lipophilie dieser Verbindungen ist entscheidend, da sie ihre biologische Aktivität und ihr Potenzial als pharmazeutische Wirkstoffe beeinflusst. Die Variabilität der Ausbeuten aus der Aminodehalogenierungsreaktion, die zur Synthese dieser Verbindungen verwendet wird, lässt sich durch die sterischen Effekte einiger Substituenten erklären, was die Bedeutung der Molekülstruktur für ihre Funktion unterstreicht .
Hemmung der Prolyl-tRNA-Synthetase
Es wurden Untersuchungen an Adenosin-imitierenden Derivaten von 3-Aminopyrazin-2-carboxamid durchgeführt, die auf die Hemmung der Prolyl-tRNA-Synthetase mit antimykobakterieller Aktivität abzielen. Diese Verbindungen wurden auf der Grundlage eines zuvor beschriebenen Inhibitors der humanen Prolyl-tRNA-Synthetase entwickelt und auf ihre Aktivität gegen Mykobakterien untersucht. Die aktiven Verbindungen behielten ihre Aktivität auch gegen multiresistente Stämme bei, was ihr Potenzial als neue Klasse von Antimykobakterien hervorhebt .
Drug Repurposing
Die Derivate von this compound werden auf Möglichkeiten zur Drug Repurposing untersucht. Die Untersuchung der Interaktion dieser Verbindungen mit der Prolyl-tRNA-Synthetase ist ein Schritt in Richtung der Repurposing von Inhibitoren humaner Enzyme zur Zielsetzung ähnlicher Enzyme in Krankheitserregern. Dieser Ansatz könnte zur Entwicklung neuer Behandlungen für Krankheiten führen, die durch arzneimittelresistente Krankheitserreger verursacht werden .
Safety and Hazards
The safety information for 5-Aminopyrazine-2-carboxamide includes hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
5-Aminopyrazine-2-carboxamide is a derivative of a previously reported inhibitor of human prolyl-tRNA synthetase . Prolyl-tRNA synthetase is an enzyme that plays a pivotal role in proteosynthesis, which is essential for the growth and survival of all cells .
Mode of Action
5-Aminopyrazine-2-carboxamide works as a prodrug that undergoes biotransformation for the inhibition of virus RNA-dependent RNA polymerase . This interaction with its target leads to the inhibition of the enzyme’s function, thereby disrupting the synthesis of proteins necessary for the survival and replication of the pathogen .
Biochemical Pathways
The compound affects the proteosynthesis pathway by inhibiting the function of prolyl-tRNA synthetase . This enzyme is responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis . By inhibiting this enzyme, 5-Aminopyrazine-2-carboxamide disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of protein synthesis and the subsequent death of the pathogen .
Pharmacokinetics
It is known that the compound is a prodrug, meaning it undergoes biotransformation within the body to become an active drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The primary result of the action of 5-Aminopyrazine-2-carboxamide is the inhibition of protein synthesis in the pathogen, leading to its death . This is achieved through the compound’s inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis . The compound has shown high activity against mycobacteria, while its antibacterial and antifungal activity was minimal .
Eigenschaften
IUPAC Name |
5-aminopyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGJSUOZDZWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502954 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89323-09-1 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)





